molecular formula C17H13ClN2O3 B4802132 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-(3-PYRIDYL)-2-FURAMIDE

5-[(2-CHLOROPHENOXY)METHYL]-N~2~-(3-PYRIDYL)-2-FURAMIDE

Cat. No.: B4802132
M. Wt: 328.7 g/mol
InChI Key: PBOMWPLQIPOQCM-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenoxy)methyl]-N~2~-(3-pyridyl)-2-furamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a pyridyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-N~2~-(3-pyridyl)-2-furamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 2-chlorophenol. This is followed by the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl chloride.

    Formation of the Pyridyl Intermediate: 3-pyridinecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The 2-chlorophenoxymethyl chloride is then reacted with the pyridyl intermediate in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenoxy)methyl]-N~2~-(3-pyridyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-Chlorophenoxy)methyl]-N~2~-(3-pyridyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N~2~-(3-pyridyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chlorophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide
  • 5-[(2-Chlorophenoxy)methyl]-N-(2-pyridinyl)-2-furamide

Uniqueness

5-[(2-Chlorophenoxy)methyl]-N~2~-(3-pyridyl)-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-14-5-1-2-6-15(14)22-11-13-7-8-16(23-13)17(21)20-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOMWPLQIPOQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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